molecular formula C7H7Br2F2NO B13652250 5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide

5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide

Cat. No.: B13652250
M. Wt: 318.94 g/mol
InChI Key: TXFPUDKODZGARY-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide is a chemical compound with significant importance in various scientific fields. It is characterized by the presence of a bromomethyl group and a difluoromethoxy group attached to a pyridine ring, with an additional hydrobromide component. This compound is often used in organic synthesis and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide typically involves the bromination of 2-(difluoromethoxy)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination, followed by the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The difluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)pyridine hydrobromide
  • 4-(Bromomethyl)pyridine hydrobromide
  • 3-Bromo-4-hydroxybenzaldehyde

Uniqueness

5-(Bromomethyl)-2-(difluoromethoxy)pyridine hydrobromide is unique due to the presence of both bromomethyl and difluoromethoxy groups on the pyridine ring. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H7Br2F2NO

Molecular Weight

318.94 g/mol

IUPAC Name

5-(bromomethyl)-2-(difluoromethoxy)pyridine;hydrobromide

InChI

InChI=1S/C7H6BrF2NO.BrH/c8-3-5-1-2-6(11-4-5)12-7(9)10;/h1-2,4,7H,3H2;1H

InChI Key

TXFPUDKODZGARY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CBr)OC(F)F.Br

Origin of Product

United States

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